molecular formula C10H15N5O3 B1677280 Omaciclovir CAS No. 124265-89-0

Omaciclovir

Cat. No. B1677280
M. Wt: 253.26 g/mol
InChI Key: SCBFBAWJWLXVHS-ZCFIWIBFSA-N
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Description

Omaciclovir, also known as H2G, is a cyclic guanosine analog that is structurally similar to acyclovir . It was in clinical development for the treatment of herpesvirus infections . This drug acted against varicella-zoster virus (VZV), by the formation of high concentrations of relatively stable H2G-triphosphate, which is a potent inhibitor .


Molecular Structure Analysis

Omaciclovir has a molecular formula of C10H15N5O3 . Its average mass is 253.258 Da and its monoisotopic mass is 253.117493 Da .


Physical And Chemical Properties Analysis

Omaciclovir has a density of 1.68±0.1 g/cm3 . It is soluble in DMSO at a concentration of 230 mg/mL .

Scientific Research Applications

Omics Technologies and COVID-19 Research

Omics-based technologies, such as proteomics and metabolomics, have played a crucial role in understanding the pathobiology of COVID-19, including SARS-CoV-2 infection and its replication in human cells. These technologies have been instrumental in detecting mutations, developing diagnostic methods, discovering drug targets, and generating vaccines. They have also been vital in defining the pathophysiological processes and biochemical mechanisms behind the infection and spread of SARS-CoV-2 (Costanzo et al., 2022).

Omics Techniques in Nutritional Research

Nutritranscriptomics, nutriproteomics, and nutrimetabolomics are key omics technologies applied in nutrition research. They have significantly contributed to understanding the complex relationship between nutrition and metabolism. These technologies have enabled the discovery of new biomarkers associated with specific nutrients and other dietary factors, paving the way for personalized dietary recommendations for disease prevention (Zhang et al., 2008).

Application in Cancer Research

Omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and radiomics, are driving a paradigm shift in cancer research. They allow for a multi-parameter systematical model to understand carcinogenesis and are crucial for predictive, preventive, and personalized medicine (PPPM) practices. These technologies have led to more accurate prediction of response, stratification of patients, and personalization of medicine in cancer treatment (Lu & Zhan, 2018).

Systems Pharmacology and Drug Action

Systems pharmacology, leveraging omics technologies, has expanded the understanding of drug action across multiple scales of biological organization. It explains therapeutic and adverse effects of drugs by measuring changes in large numbers of variables, often at a genome-wide level, to build networks for analyzing drug action. These technologies have been instrumental in relating genomic status to drug efficacy and developing predictive models of therapeutic efficacy (Zhao & Iyengar, 2012).

properties

IUPAC Name

2-amino-9-[(2R)-4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFBAWJWLXVHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1C[C@@H](CCO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omaciclovir

CAS RN

124265-89-0
Record name Omaciclovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124265890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMACICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9H909GLI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JS Pagano, CB Whitehurst, G Andrei - Cancers, 2018 - mdpi.com
… Its mode of action is similar to that of ACV but omaciclovir has less selectivity as a substrate for thymidine kinase (TK). Resistance to H2G has been mapped in the VZV TK [18]. Unlike …
Number of citations: 63 www.mdpi.com
RAV Hodge, HJ Field - Advances in pharmacology, 2013 - Elsevier
This review starts with a brief description of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), the clinical diseases they cause, and the continuing clinical need for antiviral …
Number of citations: 130 www.sciencedirect.com
P Bonnafous, H Agut - Journal of Clinical Virology, 2010 - cabdirect.org
A study was conducted to evaluate the activity of H2G (omaciclovir) against HST, another reference strain of HHV-6B, cultivated on MT4 cell line, and HST-derived strains resistant to …
Number of citations: 5 www.cabdirect.org
JR Kerr - Journal of clinical pathology, 2019 - jcp.bmj.com
… Omaciclovir (H2G) is a carbocyclic analogue of aciclovir which is active against several herpesviruses and has good anti-EBV activity.76 Valomaciclovir is an L-valine ester of H2G, with …
Number of citations: 116 jcp.bmj.com
A Birkmann, H Zimmermann - Clinical Pharmacology & …, 2017 - Wiley Online Library
… Valomaciclovir stearate, the omaciclovir prodrug, is a carbocyclic NA that showed similar in vitro … The active omaciclovir triphosphate had a longer intracellular half-life (4–14 h) than …
Number of citations: 9 ascpt.onlinelibrary.wiley.com
RL Mackman, T Cihlar - Annu. Rep. Med. Chem, 2004 - books.google.com
… Valomaciclovir stearate 14 (ABT-606/MIV-606) is an example of a double prodrug of H2G (omaciclovir) for the treatment of varicella zoster virus infections. The combination of the valine …
Number of citations: 54 books.google.com
G Andrei, R Snoeck - Molecules, 2021 - mdpi.com
… activity of omaciclovir against this virus [92]. Omaciclovir has a mode of action similar to that of acyclovir, but with less selectivity as a substrate for TK and resistance to omaciclovir maps …
Number of citations: 60 www.mdpi.com
G Andrei, R Snoeck - Advances in pharmacology, 2013 - Elsevier
… Omaciclovir was reported to inhibit human herpesvirus 6 (HHV-6) with variable EC 50 ’s ranging from less than 5 μM to more than 197.4 μM and selectivity indices from 1 to 47. This …
Number of citations: 46 www.sciencedirect.com
N Coen, S Duraffour, D Topalis… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… Acyclic or carbocyclic guanosine analogs have also been studied in the context of inhibiting EBV replication, and they include in particular H2G (omaciclovir), A-5021 [(1S′,2R′)-9-[[1…
Number of citations: 38 journals.asm.org
G Andrei, R Snoeck - Expert Opinion on Emerging Drugs, 2011 - Taylor & Francis
… Omaciclovir was reported to inhibit human herpesvirus 6 (HHV-6) with variable EC 50 values ranging from less than 5 µM to more than 197.4 µM and selectivity indices from 1 to 47. …
Number of citations: 33 www.tandfonline.com

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